N,N-Dimethylhexylamine-N-oxide
Overview
Description
N,N-Dimethylhexylamine-N-oxide is an organic compound with the molecular formula CH₃(CH₂)₅N(O)(CH₃)₂. It is a non-ionic surfactant and is known for its amphiphilic properties, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This compound is commonly used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethylhexylamine-N-oxide can be synthesized through the oxidation of N,N-dimethylhexylamine. The typical oxidizing agents used for this transformation include hydrogen peroxide (H₂O₂) or peracids such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the complete conversion of the amine to the amine oxide .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous oxidation of N,N-dimethylhexylamine using hydrogen peroxide in the presence of a catalyst. The process is designed to be efficient and scalable, allowing for the production of large quantities of the compound with high purity. The reaction mixture is typically subjected to purification steps such as distillation or crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylhexylamine-N-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidative conditions.
Reduction: It can be reduced back to N,N-dimethylhexylamine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the N-oxide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Further oxidized products depending on the conditions.
Reduction: N,N-dimethylhexylamine.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
N,N-Dimethylhexylamine-N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes, including phase transfer catalysis and micellar catalysis.
Biology: Employed in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems and as an additive in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of N,N-Dimethylhexylamine-N-oxide involves its interaction with lipid bilayers and proteins. As a surfactant, it can disrupt lipid membranes, leading to increased permeability and solubilization of hydrophobic compounds. In biological systems, it can interact with membrane proteins, altering their structure and function. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic regions of molecules, making it a versatile agent in various applications .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyldecylamine-N-oxide: Similar in structure but with a longer alkyl chain.
N,N-Dimethyloctylamine-N-oxide: Similar in structure but with a different alkyl chain length.
N,N-Dimethylhexylamine: The parent amine without the N-oxide group.
Uniqueness
N,N-Dimethylhexylamine-N-oxide is unique due to its specific alkyl chain length and the presence of the N-oxide group, which imparts distinct chemical and physical properties. Its balance of hydrophilic and hydrophobic characteristics makes it particularly effective as a surfactant and solubilizing agent in various applications .
Properties
IUPAC Name |
N,N-dimethylhexan-1-amine oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-4-5-6-7-8-9(2,3)10/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRMITYYFKZLLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+](C)(C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391165 | |
Record name | N,N-Dimethylhexylamine-N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34418-88-7 | |
Record name | N,N-Dimethylhexylamine-N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Dimethylhexylamine-N-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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